molecular formula C9H21N B2560257 (2S)-3-Ethyl-2-methylhexan-1-amine CAS No. 2248221-22-7

(2S)-3-Ethyl-2-methylhexan-1-amine

Cat. No.: B2560257
CAS No.: 2248221-22-7
M. Wt: 143.274
InChI Key: RCQUSVTXPYJYFB-VEDVMXKPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-3-Ethyl-2-methylhexan-1-amine is an organic compound that belongs to the class of amines It is characterized by a chiral center at the second carbon, making it an optically active molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-Ethyl-2-methylhexan-1-amine can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 2-methylhexan-1-amine, with an ethylating agent under controlled conditions. The reaction typically requires a strong base, such as sodium hydride, to deprotonate the amine and facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as distillation or crystallization to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-Ethyl-2-methylhexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The amine can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Secondary amines, tertiary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

(2S)-3-Ethyl-2-methylhexan-1-amine has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which (2S)-3-Ethyl-2-methylhexan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing biochemical pathways and cellular processes. The specific pathways and targets depend on the context of its application and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Methylhexan-1-amine: Similar structure but lacks the ethyl group at the third carbon.

    (2S)-3-Methylhexan-1-amine: Similar structure but lacks the ethyl group at the second carbon.

    (2S)-3-Ethylhexan-1-amine: Similar structure but lacks the methyl group at the second carbon.

Uniqueness

(2S)-3-Ethyl-2-methylhexan-1-amine is unique due to the presence of both ethyl and methyl groups at the second and third carbons, respectively. This structural feature imparts distinct steric and electronic properties, making it valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions.

Properties

IUPAC Name

(2S)-3-ethyl-2-methylhexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N/c1-4-6-9(5-2)8(3)7-10/h8-9H,4-7,10H2,1-3H3/t8-,9?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCQUSVTXPYJYFB-VEDVMXKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC)C(C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(CC)[C@H](C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.